Nicotine N-oxide

Vue d'ensemble

Description

Nicotine N-oxide is a metabolite of nicotine, a naturally occurring alkaloid found in tobacco plants. It is formed through the oxidation of nicotine and is known for its role in the metabolism and detoxification of nicotine in the human body. This compound is less toxic than nicotine and is often studied for its potential implications in nicotine addiction and smoking cessation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nicotine N-oxide can be synthesized by oxidizing nicotine using hydrogen peroxide in the presence of a catalytic amount of a non-oxidizing acid with a pKa value of less than 5 . This reaction typically produces a mixture of trans and cis isomers of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar oxidation processes, often optimized for higher yields and purity. The use of advanced oxidation techniques and purification methods, such as liquid chromatography, ensures the consistent production of high-quality this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Nicotine N-oxide undergoes various chemical reactions, including:

N-Oxidation: This reaction involves the addition of an oxygen atom to the nitrogen atom in the nicotine molecule, forming this compound.

N-Methylation: This reaction involves the addition of a methyl group to the nitrogen atom, resulting in the formation of N-methylated derivatives.

N-Conjugation: This reaction involves the conjugation of this compound with other molecules, increasing its water solubility.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of nicotine to this compound.

Catalysts: Non-oxidizing acids with a pKa value of less than 5 are used as catalysts in the oxidation process.

Major Products:

Trans and Cis Isomers of this compound: These are the primary products formed during the oxidation of nicotine.

N-Methylated Derivatives: These are formed during the N-methylation reactions.

Applications De Recherche Scientifique

Pharmacological Applications

Nicotine N-oxide is primarily studied for its role in nicotine metabolism and its potential implications for smoking cessation therapies. Understanding its metabolic pathways can influence the development of more effective nicotine replacement therapies (NRTs).

Metabolism and Biomarkers

- Metabolic Pathway : Approximately 4-7% of nicotine is converted to NOX in humans, predominantly through the action of FMO3, which selectively produces the trans-isomer of NOX. This pathway is crucial for understanding individual variations in nicotine metabolism and addiction potential .

- Biomarker Potential : The levels of NOX in urine can serve as biomarkers for nicotine exposure and metabolism. A study found a strong inverse correlation between urinary NOX levels and CYP2A6 activity, suggesting that individuals with lower CYP2A6 activity may have higher NOX levels .

Case Study: Smoking Cessation

In a clinical study analyzing urine samples from smokers, researchers observed that higher NOX levels correlated with reduced cravings and withdrawal symptoms during nicotine replacement therapy . This suggests that NOX could play a role in moderating the effects of nicotine dependence.

Toxicological Implications

The toxicological profile of this compound is essential for assessing health risks associated with tobacco use.

Health Risks

- Toxicity Studies : Research indicates that while NOX itself may not be highly toxic, its presence alongside other metabolites like cotinine and nornicotine can complicate the toxicity profile of tobacco products .

- Environmental Impact : The detection of NOX in environmental samples, such as tobacco smoke and contaminated surfaces, raises concerns about passive exposure to harmful compounds .

Case Study: Environmental Tobacco Smoke

A study examining air quality in environments with high tobacco use found elevated levels of NOX alongside other volatile organic compounds (VOCs). This highlights the need for monitoring nicotine metabolites as part of public health assessments related to smoking .

Analytical Applications

The analytical determination of this compound is critical for both clinical and environmental studies.

Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been successfully employed to quantify NOX levels in biological samples. For example, a study reported the identification and quantification of NOX in urine samples using GC-MS, which demonstrated its effectiveness as a biomarker for nicotine exposure .

| Analytical Technique | Application Area | Key Findings |

|---|---|---|

| GC-MS | Urine analysis | Successful quantification of NOX |

| HPLC | Environmental monitoring | Detection of NOX in indoor air samples |

| Microfluidics | Rapid sample preparation | Enhanced extraction efficiency for VOCs |

Case Study: Method Development

In developing a needle-type sample preparation device for extracting VOCs from indoor air, researchers demonstrated the effectiveness of this method for analyzing smoking-related compounds, including NOX. The device allowed for rapid extraction and analysis, showcasing advancements in analytical chemistry techniques .

Mécanisme D'action

Nicotine N-oxide exerts its effects by interacting with nicotinic acetylcholine receptors in the brain. These receptors are ionotropic receptors composed of five subunits. This compound binds to these receptors, leading to the activation of dopaminergic neurons in the cortico-limbic pathways . This interaction results in the modulation of neurotransmitter release, influencing cognitive functions and addiction pathways .

Comparaison Avec Des Composés Similaires

Nicotine N-oxide is unique compared to other nicotine metabolites due to its specific oxidation state and chemical properties. Similar compounds include:

Activité Biologique

Nicotine N-oxide (NOX) is a metabolite of nicotine, primarily formed through the oxidation of nicotine by flavin-containing monooxygenases (FMOs). This compound has garnered attention due to its potential implications in nicotine metabolism, pharmacogenetics, and its role in tobacco-related health consequences. This article provides a detailed examination of the biological activity of this compound, including its metabolic pathways, genetic influences, and relevance in public health.

Metabolism of this compound

Key Enzymes Involved:

The primary enzymes responsible for the formation of this compound are FMOs, particularly FMO1 and FMO3. These enzymes play a crucial role in the oxidative metabolism of nicotine. The major metabolic pathway for nicotine involves hydroxylation via cytochrome P450 2A6 (CYP2A6) but also includes glucuronidation and oxidation by FMOs .

Metabolic Pathway Overview:

- Nicotine → CYP2A6 Hydroxylation → Cotinine

- Cotinine → FMO-mediated Oxidation → This compound

The formation of NOX is particularly significant in individuals with reduced CYP2A6 activity, where FMO-mediated pathways become more prominent .

Genetic Variants Affecting this compound Formation

Genetic polymorphisms in the FMO genes can significantly influence the metabolic activity towards nicotine. Studies have identified several missense variants that alter enzyme functionality. For instance:

- FMO1 I303V

- FMO3 N61S

- FMO3 D132H

These variants have been associated with decreased NOX formation, indicating that genetic background can affect an individual's nicotine metabolism profile and potentially their smoking behavior and dependence .

Case Study 1: Urinary Metabolite Analysis

A study involving 106 Chinese smokers analyzed urine samples for nicotine metabolites using mass spectrometry. The findings revealed a strong inverse correlation between urinary levels of NOX and the ratio of 3'-hydroxycotinine to cotinine, a marker for CYP2A6 activity. This suggests that lower CYP2A6 activity leads to increased formation of NOX .

| Metabolite Ratio | Correlation with NOX Levels |

|---|---|

| 3'-Hydroxycotinine/Cotinine | r = -0.383, p < 0.001 |

| Total Nicotine Metabolites/NOX | r = -0.414, p < 0.001 |

Case Study 2: Smokeless Tobacco Users

Another study quantified NNN-N-oxide (a related compound) in the urine of smokeless tobacco users, finding significantly higher levels compared to cigarette smokers. This highlights the variability in metabolic pathways based on tobacco product usage and suggests that the pyridine N-oxidation pathway plays a minor role in detoxification compared to other pathways .

Public Health Implications

Understanding the biological activity of this compound is crucial for addressing public health concerns related to tobacco use. The variability in nicotine metabolism due to genetic factors can influence smoking cessation efforts and the effectiveness of pharmacological treatments for nicotine dependence.

Implications for Smoking Cessation:

- Individuals with certain genetic profiles may metabolize nicotine differently, affecting their response to cessation therapies like varenicline or bupropion.

- Public health strategies could be tailored based on genetic testing to improve cessation success rates.

Propriétés

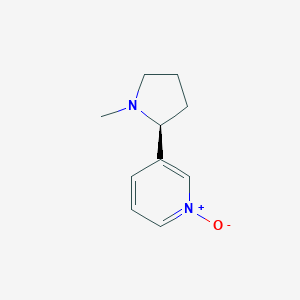

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKVHQFWVYXIC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-55-5 | |

| Record name | Nicotine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.